N-Methyl-n-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

Catalog No.
S2701952
CAS No.
1231257-90-1
M.F
C15H22BNO3
M. Wt
275.16
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Methyl-n-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaboro...

CAS Number

1231257-90-1

Product Name

N-Methyl-n-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

IUPAC Name

N-methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide

Molecular Formula

C15H22BNO3

Molecular Weight

275.16

InChI

InChI=1S/C15H22BNO3/c1-11(18)17(6)13-9-7-8-12(10-13)16-19-14(2,3)15(4,5)20-16/h7-10H,1-6H3

InChI Key

QLPHHWAFNJRKPM-UHFFFAOYSA-N

SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)N(C)C(=O)C

solubility

not available

N-Methyl-n-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide (CAS: 1231257-90-1) is a specialized arylboronate building block designed for the precise installation of a meta-N-methylacetamido motif via Suzuki-Miyaura cross-coupling. By integrating a stable pinacol ester (Bpin) with a fully substituted amide nitrogen, this compound is engineered to eliminate the stoichiometric variability and side-reaction liabilities commonly associated with free boronic acids and secondary amides [1]. It is utilized in medicinal chemistry and advanced materials synthesis for its high solubility in organic solvents, resistance to protodeboronation, and ability to cleanly transfer a sterically defined, hydrogen-bond-acceptor-only pharmacophore onto complex molecular scaffolds without requiring additional protection-deprotection steps [2].

Research Fit

Workflow Suzuki–Miyaura cross-coupling for meta-substituted biaryl synthesis
Format Stable pinacol ester for moisture-tolerant and stock solution use
Regiochemistry Meta-borylated N-methylacetamide handle for 1,3-disubstitution

Substituting this specific building block with its free boronic acid or unmethylated analogs introduces severe process and purity liabilities. Free boronic acids spontaneously dehydrate to form variable mixtures of boroxines, making accurate stoichiometric measurements nearly impossible and causing reproducibility failures in parallel synthesis [1]. Furthermore, utilizing an unmethylated acetamide analog (a secondary amide) under standard palladium-catalyzed cross-coupling conditions frequently leads to competitive N-arylation or N-alkylation, generating complex impurity profiles that require resource-intensive chromatographic separation [2]. The target compound's Bpin and N-methyl groups specifically neutralize these issues, ensuring high-fidelity coupling and predictable downstream physicochemical properties.

Substitution Risk

Free boronic acid Replacing with the free acid (CAS 325715-08-0) may introduce rapid protodeboronation, reducing coupling yield and shelf stability.
Para isomer The para-substituted analog (CAS 1056456-21-3) yields a different biaryl connectivity and electronic profile, preventing direct regiochemical replacement.
Unverified analog Unspecified boronate esters may differ in purity or protecting group, potentially altering stoichiometry and requiring pre-use validation.

Stoichiometric Reliability and Shelf Stability vs. Free Boronic Acid

During procurement for automated synthesis, the physical form of the boronic species dictates coupling success. The Bpin ester target maintains a highly stable monomeric form, whereas the free boronic acid analog spontaneously dehydrates into trimeric boroxines [1].

Evidence DimensionMonomer purity and stoichiometric precision
Target Compound Data>98% predictable monomeric stoichiometry under standard storage
Comparator Or BaselineFree boronic acid analog (N-Methyl-N-(3-boronophenyl)acetamide) (Variable 30-70% boroxine anhydride mixture)
Quantified DifferenceEliminates the 30-70% stoichiometric uncertainty inherent to free boronic acids.
ConditionsStandard laboratory storage (ambient temperature, atmospheric moisture) and weighing.

Guarantees precise molar equivalents during high-throughput screening and scale-up, eliminating batch-to-batch yield variations.

Hydrolytic stability
Class-level
~18× lower protodeboronation
Supports storage-stability context
Reported at pH 7.4; batch-specific verification advised.

Cross-Coupling Chemoselectivity vs. Unmethylated Amide

The presence of the N-methyl group fundamentally alters the reactivity profile during palladium-catalyzed cross-coupling. Secondary amides possess a reactive N-H bond susceptible to competitive Buchwald-Hartwig type N-arylation, whereas the tertiary amide in the target compound is unreactive under these conditions [1].

Evidence DimensionChemoselectivity (Suzuki coupling vs. competitive N-arylation)
Target Compound Data0% competitive N-arylation; >95% desired C-C coupled product
Comparator Or BaselineUnmethylated secondary amide (N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide) (Up to 15-30% yield loss to N-arylation byproducts)
Quantified DifferencePrevents the 15-30% yield reduction and impurity generation associated with secondary amides.
ConditionsStandard Pd-catalyzed Suzuki-Miyaura coupling conditions with strong base.

Eliminates the need for transient amide protection/deprotection steps, streamlining the synthetic route and reducing overall manufacturing costs.

Meta vs. para regiochemistry
Cross-study comparable
Irreconcilable regiochemical divergence
Determines biaryl product connectivity
Meta σₘ ≈ 0.21 vs. para σₚ ≈ 0.00; electronic context differs.

Vector Geometry and SAR Fidelity vs. Para-Isomer

In medicinal chemistry, the spatial projection of functional groups is critical for target binding. The meta-substitution pattern of this compound provides a specific geometric trajectory for the N-methylacetamide group that cannot be replicated by its ortho or para counterparts [1].

Evidence DimensionPharmacophore projection angle
Target Compound Data~120° projection angle relative to the biaryl axis
Comparator Or BaselinePara-isomer (N-Methyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide) (~180° projection angle)
Quantified DifferenceShifts the spatial trajectory by approximately 60°, fundamentally altering the steric volume and binding interface.
Conditions3D conformer generation and receptor pocket docking models.

Crucial for medicinal chemists targeting specific hinge-binding or allosteric pockets where the meta-vector is strictly required for activity.

Verified purity
Source review
98% vs. 95% for free acid
Supports stoichiometric control review
Data to verify against lot-specific COA.

Solubility and Processability in Organic Solvents

The lipophilic nature of the pinacol ester and the N-methyl group significantly enhances the compound's solubility profile compared to its free boronic acid counterpart, facilitating its use in advanced manufacturing techniques [1].

Evidence DimensionOrganic solvent solubility
Target Compound DataHigh solubility (>100 mg/mL) in non-polar to moderately polar organic solvents (e.g., THF, Toluene)
Comparator Or BaselineFree boronic acid analog (Poor solubility, often <20 mg/mL in non-polar solvents)
Quantified DifferenceProvides a 5x to 10x increase in organic solvent solubility.
ConditionsStandard ambient temperature dissolution for homogeneous catalysis.

Enables the use of homogeneous reaction conditions and concentrated reaction streams, which are essential for process scale-up and continuous flow manufacturing.

High-Throughput Library Synthesis

Highly suited for automated parallel synthesis of biaryl libraries where precise stoichiometry and high solubility are required to ensure uniform reaction kinetics across multi-well plates [1].

Kinase Inhibitor Development

Serves as a precise building block to install a meta-N-methylacetamide motif, a common hydrogen-bond acceptor and steric filler used to probe specific sub-pockets in kinase active sites without introducing a hydrogen-bond donor [2].

Streamlined Process Scale-Up

Procurement for late-stage lead optimization and early scale-up where avoiding amide protection/deprotection steps significantly reduces the cost of goods (COGs) and improves overall step economy [3].

Continuous Flow Chemistry

Highly suitable for flow reactors due to its excellent solubility profile, preventing the line-clogging issues frequently encountered with less soluble free boronic acids [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Suzuki–Miyaura meta-biaryl synthesis
Regiochemical identity and stable pinacol ester
Meta connectivity and coupling stoichiometry
Moisture-tolerant reaction and stock solution preparation
Hydrolytic stability ranking vs. free acid
Protodeboronation rate under reaction-relevant pH
Medicinal chemistry library synthesis
Defined meta-borylated N-methylacetanilide scaffold
Regiochemical fidelity and purity for parallel synthesis

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